Cas no 1021024-01-0 (5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide)

5-(Benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound featuring a pyran-2-carboxamide core linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety and a benzyloxy substituent. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the presence of both thiadiazole and pyranone functional groups, which are known for their bioactivity. The compound may exhibit applications as an intermediate in the synthesis of biologically active molecules, including antimicrobial or anti-inflammatory agents. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for structure-activity relationship studies. The benzyloxy group enhances solubility and reactivity, facilitating further derivatization.
5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide structure
1021024-01-0 structure
Product name:5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
CAS No:1021024-01-0
MF:C16H13N3O4S
MW:343.357122182846
CID:6074933
PubChem ID:42226987

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
    • N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide
    • 4H-Pyran-2-carboxamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-(phenylmethoxy)-
    • F5286-0105
    • AKOS024505138
    • VU0640551-1
    • 1021024-01-0
    • AKOS005661281
    • Inchi: 1S/C16H13N3O4S/c1-10-18-19-16(24-10)17-15(21)13-7-12(20)14(9-23-13)22-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,17,19,21)
    • InChI Key: LVGPBMCEYKHPTP-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NN=C(C)S2)=O)OC=C(OCC2=CC=CC=C2)C(=O)C=1

Computed Properties

  • Exact Mass: 343.06267708g/mol
  • Monoisotopic Mass: 343.06267708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 119Ų

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Predicted)
  • pka: 8.87±0.50(Predicted)

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5286-0105-2μmol
5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
1021024-01-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5286-0105-5μmol
5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
1021024-01-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5286-0105-15mg
5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
1021024-01-0
15mg
$89.0 2023-09-10
Life Chemicals
F5286-0105-25mg
5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
1021024-01-0
25mg
$109.0 2023-09-10
Life Chemicals
F5286-0105-30mg
5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
1021024-01-0
30mg
$119.0 2023-09-10
Life Chemicals
F5286-0105-50mg
5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
1021024-01-0
50mg
$160.0 2023-09-10
Life Chemicals
F5286-0105-100mg
5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
1021024-01-0
100mg
$248.0 2023-09-10
Life Chemicals
F5286-0105-10μmol
5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
1021024-01-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5286-0105-2mg
5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
1021024-01-0
2mg
$59.0 2023-09-10
Life Chemicals
F5286-0105-40mg
5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
1021024-01-0
40mg
$140.0 2023-09-10

Additional information on 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

5-(Benzyloxy)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-4-Oxo-4H-Pyran-2-Carboxamide: A Comprehensive Overview

5-(Benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide (CAS No. 1021024-01-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl ether moiety, a thiadiazole ring, and a pyranone scaffold. These structural elements contribute to its potential therapeutic applications and biological activities.

The benzyloxy group in the compound's structure plays a crucial role in enhancing its solubility and stability, making it more suitable for various pharmaceutical formulations. The thiadiazole ring, known for its broad spectrum of biological activities, including antimicrobial and antitumor properties, further enhances the compound's potential as a therapeutic agent. The pyranone scaffold, on the other hand, is often associated with anti-inflammatory and antioxidant activities, making it an attractive target for drug development.

Recent studies have highlighted the multifaceted biological activities of 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. The researchers found that the compound effectively inhibits cell proliferation and induces apoptosis in human breast cancer cells (MCF-7) and human colon cancer cells (HCT-116). The mechanism of action was attributed to the compound's ability to disrupt microtubule dynamics and interfere with the cell cycle progression.

In another study published in the European Journal of Medicinal Chemistry in 2022, 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide was evaluated for its antimicrobial properties. The results showed that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), a notorious pathogen responsible for many hospital-acquired infections. The antimicrobial activity was attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

The anti-inflammatory properties of 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide have also been explored in preclinical studies. A study published in the Journal of Inflammation Research in 2023 reported that the compound significantly reduces inflammation in animal models of inflammatory diseases. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Beyond its therapeutic applications, 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has also been studied for its synthetic accessibility and chemical stability. Synthetic chemists have developed efficient routes to synthesize this compound using readily available starting materials and mild reaction conditions. This synthetic accessibility makes it an attractive candidate for large-scale production and further pharmaceutical development.

In conclusion, 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide (CAS No. 1021024-01-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and multifaceted biological activities make it a valuable target for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.